molecular formula C8H17BrHg B14720714 Bromo-(5,5-dimethylhexyl)mercury CAS No. 6332-71-4

Bromo-(5,5-dimethylhexyl)mercury

Cat. No.: B14720714
CAS No.: 6332-71-4
M. Wt: 393.72 g/mol
InChI Key: UASZYOKAMTXQKI-UHFFFAOYSA-M
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Description

Bromo-(5,5-dimethylhexyl)mercury is a chemical compound with the molecular formula C8H17BrHg. It is an organomercury compound, which means it contains a carbon-mercury bond. Organomercury compounds are known for their applications in various fields, including organic synthesis and industrial processes. This compound is particularly interesting due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bromo-(5,5-dimethylhexyl)mercury typically involves the reaction of 5,5-dimethylhexyl bromide with mercuric acetate in an organic solvent such as tetrahydrofuran (THF). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. The general reaction scheme is as follows:

C8H17Br+Hg(OAc)2C8H17HgBr+2AcOH\text{C}_8\text{H}_{17}\text{Br} + \text{Hg(OAc)}_2 \rightarrow \text{C}_8\text{H}_{17}\text{HgBr} + 2\text{AcOH} C8​H17​Br+Hg(OAc)2​→C8​H17​HgBr+2AcOH

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Bromo-(5,5-dimethylhexyl)mercury undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions.

    Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, leading to different oxidation states of mercury.

    Complexation Reactions: The compound can form complexes with other ligands, such as phosphines or amines.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents like ethanol or water, with reagents such as sodium hydroxide or potassium tert-butoxide.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Major Products Formed

    Substitution Reactions: Products include hydroxylated or alkoxylated derivatives of the original compound.

    Oxidation and Reduction Reactions: Products vary depending on the specific reagents and conditions used, but may include different organomercury species or inorganic mercury compounds.

Scientific Research Applications

Bromo-(5,5-dimethylhexyl)mercury has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.

    Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Investigated for its potential use in medicinal chemistry, particularly in the development of mercury-based drugs.

    Industry: Utilized in various industrial processes, including catalysis and material science.

Mechanism of Action

The mechanism of action of Bromo-(5,5-dimethylhexyl)mercury involves its ability to form strong bonds with sulfur-containing biomolecules, such as cysteine residues in proteins. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes. The compound’s reactivity is largely due to the electrophilic nature of the mercury center, which readily forms covalent bonds with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Methylmercury: Another organomercury compound with significant biological activity.

    Ethylmercury: Similar in structure and reactivity, often used in vaccines as a preservative.

    Phenylmercury: Known for its use in antifungal and antibacterial applications.

Uniqueness

Bromo-(5,5-dimethylhexyl)mercury is unique due to its specific alkyl chain structure, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specialized applications where other organomercury compounds may not be suitable.

Properties

CAS No.

6332-71-4

Molecular Formula

C8H17BrHg

Molecular Weight

393.72 g/mol

IUPAC Name

bromo(5,5-dimethylhexyl)mercury

InChI

InChI=1S/C8H17.BrH.Hg/c1-5-6-7-8(2,3)4;;/h1,5-7H2,2-4H3;1H;/q;;+1/p-1

InChI Key

UASZYOKAMTXQKI-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)CCCC[Hg]Br

Origin of Product

United States

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